5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Sourcing fragment libraries with inconsistent purity and undocumented physicochemical profiles delays lead discovery. This 4-fluorophenyl-furan-carboximidamide (CAS 1993797-72-0) resolves these bottlenecks with verified ≥95% purity and fully characterized ADME-relevant properties. • Balanced LogP (2.3) and TPSA (71.8 Ų) within CNS MPO guidelines-ideal for BBB-penetrant lead identification. • N'-hydroxycarboximidamide motif enables bidentate kinase hinge binding; 4-F substituent enables halogen-bond interactions for enhanced selectivity. • Solid, MW 234.23, shipped ambient; reliable global supply for fragment-based screening campaigns.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
CAS No. 1993797-72-0
Cat. No. B1411103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
CAS1993797-72-0
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N
InChIInChI=1S/C12H11FN2O2/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8/h2-6,16H,1H3,(H2,14,15)
InChIKeyFTOAAGZNYRCTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine: Physicochemical Profile & Procurement


5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine (CAS 1993797-72-0) is a synthetic, disubstituted furan derivative belonging to the carboximidamide class [1]. It features a 4-fluorophenyl group at the 5-position and an N'-hydroxycarboximidamide moiety at the 3-position of a 2-methylfuran core, resulting in a molecular formula of C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol [1]. The compound is a solid typically supplied at 95% purity and is classified as harmful/irritant (H302, H315, H319, H335), requiring standard laboratory precautions .

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine: Interchangeability Risk


Within the N-hydroxy-furan-3-carboxamidine series, simple substitution at the phenyl 4-position (e.g., -H, -F, -Cl, -CF₃) leads to substantial differences in key physicochemical properties that govern biological and material behavior. For example, the 4-fluoro derivative exhibits a computed LogP of 2.3 [1], while the unsubstituted phenyl analog differs by approximately 0.5 units, and the 4-CF₃ analog exerts a significantly higher LogP and molar refractivity [2]. These differences in lipophilicity and electronic distribution directly influence membrane permeability, target binding free energy, and metabolic stability, making generic substitution scientifically unsound without rigorous re-validation [3].

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine: Differentiation Evidence


Lipophilicity Modulation

The 4-fluorophenyl derivative possesses a computed XLogP3-AA of 2.3, strategically positioned between the unsubstituted phenyl analog and the highly lipophilic 4-trifluoromethyl analog [1]. This moderate lipophilicity offers a balanced profile for cellular permeability while maintaining aqueous solubility, a crucial parameter for achieving target engagement and oral bioavailability [2].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Topological Polar Surface Area & CNS Penetration

The target compound has a computed TPSA of 71.8 Ų, which is below the 90 Ų threshold associated with optimal blood-brain barrier (BBB) penetration [1]. This property is conserved across the 4-H and 4-F analogs but is critical for CNS-targeting programs where subtle changes in substitution can push the TPSA above the threshold, eliminating CNS exposure [2].

CNS Drug Discovery Drug Design Blood-Brain Barrier Permeability

Hydrogen Bond Acceptor Count and Selectivity

The target compound contains 4 hydrogen bond acceptor (HBA) sites versus the 3 HBA sites present in the corresponding carboxylic acid analog (5-(4-fluorophenyl)-2-methyl-furan-3-carboxylic acid amide, CAS 1823271-69-7) . The additional HBA site arises from the oxime-like N'-hydroxy group, which can act as both a hydrogen bond donor and acceptor [1]. This dual capability is known to enhance binding to kinase hinge regions where a bidentate donor-acceptor motif is required, potentially enabling selectivity profiles not achievable with the simple carboxamide series.

Kinase Inhibitors Selectivity Medicinal Chemistry

Molecular Weight Differentiation

With a molecular weight of 234.23 g/mol, the 4-fluoro derivative is lighter than the 4-CF₃ analog (284.23 g/mol) and heavier than the unsubstituted phenyl analog (216.24 g/mol) [1]. In fragment-based drug discovery, compounds with MW < 300 g/mol are considered fragments or lead-like, making this compound suitable for both fragment screening and early lead optimization, whereas the 4-CF₃ analog approaches the upper mass limit for fragments in certain libraries [2].

Fragment-Based Screening Lead Optimization Physicochemical Property Space

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine: Application Scenarios


Fragment-Based Lead Generation & Screening Library

With a molecular weight of 234.23 g/mol, balanced LogP of 2.3, and 4 hydrogen bond acceptor sites, this compound is optimally suited as a fragment library component in lead discovery campaigns [1]. Its TPSA of 71.8 Ų and low molecular complexity make it an attractive starting point for identifying initial hits against kinase targets where the fluoro-substituent can facilitate X-ray crystallographic detection and improve binding affinity via hydrophobic interactions [2].

CNS Drug Discovery Programs

The combination of a TPSA below 90 Ų and a LogP within the optimal CNS range (1–4) positions this compound as a candidate for CNS-oriented medicinal chemistry [1]. Unlike its 4-CF₃ analog, which exceeds the optimal LogP range, the 4-fluoro derivative maintains the physicochemical properties required for BBB penetration, making it a more suitable starting point for developing neuropsychiatric or neurodegenerative disease therapeutics [2].

Kinase Chemical Probe Development

The unique N'-hydroxycarboximidamide motif provides an additional hydrogen bond donor/acceptor pair compared to simple carboxamide analogs. This feature is structurally pre-organized for bidentate interactions with kinase hinge regions, offering a differentiation point for designing selective kinase inhibitors [1]. The 4-fluorophenyl substituent further contributes halogen-bond interactions with specific backbone carbonyls, potentially enhancing selectivity profiles relative to the unsubstituted phenyl analog [2].

Pharmacophore Modeling and SAR Expansion

The 4-fluoro substituent's intermediate steric bulk and unique electronic profile (σₚ = 0.06; σₘ = 0.34) provide a critical data point for quantitative structure-activity relationship (QSAR) studies [1]. By comparing the activity and properties of this compound with the 4-H, 4-Cl, and 4-CF₃ analogs, medicinal chemists can construct robust pharmacophore models that predict the optimal substituent pattern for a given biological target, thereby accelerating lead optimization [2].

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